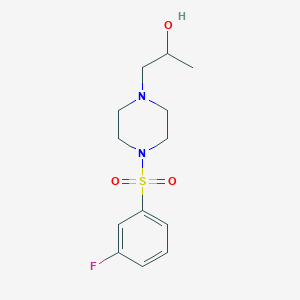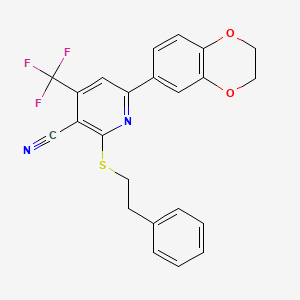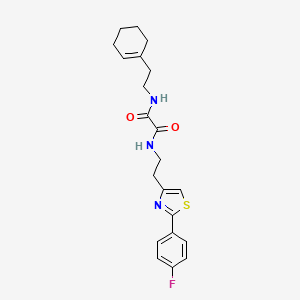
1-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol” is a chemical compound with a complex structure. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The specific molecular structure of “this compound” is not provided in the available sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, melting point, boiling point, and solubility. The specific physical and chemical properties of “this compound” are not provided in the available sources .作用机制
1-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol acts as a selective serotonin reuptake inhibitor (SSRI) by binding to the serotonin transporter and preventing the reuptake of serotonin into the presynaptic neuron. This results in an increase in the concentration of serotonin in the synaptic cleft, which enhances its neurotransmission and leads to an improvement in mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of serotonin in the synaptic cleft, which leads to an improvement in mood and behavior. This compound has also been shown to have analgesic properties and to reduce neuropathic pain.
实验室实验的优点和局限性
One of the advantages of 1-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol is its selectivity for the serotonin transporter, which makes it a promising candidate for the treatment of various neurological disorders. However, this compound has a relatively low potency compared to other SSRIs, which may limit its effectiveness in some cases. Additionally, this compound has a relatively short half-life, which may require frequent dosing in the clinical setting.
未来方向
There are several future directions for the study of 1-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol. One potential direction is to explore its potential use in the treatment of other neurological disorders such as bipolar disorder and schizophrenia. Another potential direction is to investigate the use of this compound in combination with other drugs to enhance its effectiveness. Additionally, further research is needed to better understand the mechanism of action of this compound and to optimize its potency and pharmacokinetic properties.
合成方法
The synthesis of 1-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol involves the reaction of 1-(4-bromophenyl)piperazine with 3-fluorobenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with propan-2-ol to obtain this compound. The overall yield of this synthesis method is around 60-70%.
科学研究应用
1-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol has been extensively studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and obsessive-compulsive disorder. It has been shown to selectively inhibit the reuptake of serotonin, a neurotransmitter that plays a crucial role in the regulation of mood, emotion, and behavior. This compound has also been studied for its potential use in the treatment of neuropathic pain and as an analgesic.
安全和危害
The safety and hazards associated with a compound refer to the potential risks and precautions needed when handling or using the compound. For “1-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol”, the available sources indicate that it may be harmful if swallowed, inhaled, or in contact with skin .
属性
IUPAC Name |
1-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3S/c1-11(17)10-15-5-7-16(8-6-15)20(18,19)13-4-2-3-12(14)9-13/h2-4,9,11,17H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGOHHVGPGTGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Cyclopentyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2950538.png)
![1-{[(5-Bromo-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2950542.png)
![2-[8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B2950543.png)
![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-((4-fluorophenyl)amino)-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2950544.png)
![2-(2-butoxyphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![3-[7-Hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid](/img/structure/B2950549.png)
![5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2950550.png)
![(E)-N-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide](/img/structure/B2950551.png)
![5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2950553.png)
![3-(2-chlorophenyl)-5-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2950555.png)

